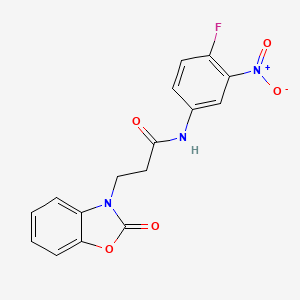

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Description

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone. The amide nitrogen is substituted with a 4-fluoro-3-nitrophenyl group, while the 3-position of the propanamide chain is linked to a 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl moiety.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O5/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGYYQIWDDQPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180577 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862827-53-0 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862827-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the propanamide side chain and the 4-fluoro-3-nitrophenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide ()

- Key Differences :

- Aromatic substituent: 4-chloro-3-nitrophenyl vs. 4-fluoro-3-nitrophenyl.

- Heterocycle: Benzothiazole sulfone (S atom, sulfone group) vs. benzoxazolone (O atom).

- The sulfone group in benzothiazole increases polarity and may enhance solubility compared to benzoxazolone .

3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide ()

- Key Differences :

- Simplified structure: Lacks the benzoxazolone ring, replaced by a ketone group.

- Aromatic group: 4-nitrophenyl vs. 4-fluoro-3-nitrophenyl.

- The meta-nitro group in the target compound may influence electronic distribution differently than para-nitro substitution .

Heterocycle Modifications

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide ()

- Key Differences :

- Aromatic substituent: Thiophen-2-ylmethyl vs. 4-fluoro-3-nitrophenyl.

- Heterocycle: Same benzoxazolone core.

- The nitro and fluoro groups in the target compound may enhance electron deficiency, favoring interactions with electron-rich biological sites .

Functional Group Variations

Carbonic Anhydrase Inhibitors with Sulfonamide Groups ()

- Key Differences :

- Core structure: Sulfonamide vs. propanamide.

- Substituents: Tert-butyl sulfamoyl and hydroxyphenyl groups vs. benzoxazolone and nitro-fluorophenyl.

- Impact :

Data Table: Structural and Functional Comparison

*Molecular formula of the target compound inferred from structural analogs.

Research Findings and Implications

- Heterocyclic Influence : Benzoxazolone and benzothiazole sulfone rings contribute to planarity and hydrogen-bonding capacity, which are critical for target recognition in enzyme inhibition .

- Conversely, sulfonamide analogs () demonstrate therapeutic applications, highlighting the versatility of amide-based scaffolds .

Biological Activity

N-(4-Fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazole moiety and a propanamide group. The presence of the 4-fluoro and 3-nitro substituents on the phenyl ring enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN3O3 |

| Molecular Weight | 305.29 g/mol |

| Appearance | Yellow to brown powder |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Recent studies have indicated that derivatives of N-(4-fluoro-3-nitrophenyl) compounds exhibit significant antimicrobial properties. For instance, research focusing on the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated effectiveness against Klebsiella pneumoniae, showing minimal cytotoxicity in preliminary tests . This suggests that similar derivatives may also possess beneficial antimicrobial effects.

Cytotoxic Effects

The cytotoxic potential of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been evaluated in various cancer cell lines. In vitro assays reveal that this compound can induce apoptosis in cancer cells, which is critical for developing effective anticancer therapies.

Case Study: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | |

| HT29 (colon cancer) | < 15 | |

| Jurkat (leukemia) | < 20 |

The structure-activity relationship (SAR) studies indicate that the presence of the nitro group significantly contributes to the cytotoxic effects observed in these cell lines .

The proposed mechanism of action for N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways has been noted in treated cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.